molecular formula C14H12Br2N2O3 B15016622 N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide

N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide

Cat. No.: B15016622
M. Wt: 416.06 g/mol
InChI Key: TXRZZMHYRFHNDS-REZTVBANSA-N
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Description

N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring substituted with bromine and methyl groups, and a hydrazide moiety linked to a bromophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide typically involves the condensation of 4-bromo-5-methylfuran-2-carbaldehyde with 2-(3-bromophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atoms on the furan and phenoxy rings can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the hydrazide moiety.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide is not well-documented. based on its structure, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydrazide moiety can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings can participate in π-π interactions with aromatic residues. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide is unique due to the presence of both furan and phenoxy rings substituted with bromine atoms. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups can lead to unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12Br2N2O3

Molecular Weight

416.06 g/mol

IUPAC Name

N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-2-(3-bromophenoxy)acetamide

InChI

InChI=1S/C14H12Br2N2O3/c1-9-13(16)6-12(21-9)7-17-18-14(19)8-20-11-4-2-3-10(15)5-11/h2-7H,8H2,1H3,(H,18,19)/b17-7+

InChI Key

TXRZZMHYRFHNDS-REZTVBANSA-N

Isomeric SMILES

CC1=C(C=C(O1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)Br

Canonical SMILES

CC1=C(C=C(O1)C=NNC(=O)COC2=CC(=CC=C2)Br)Br

Origin of Product

United States

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